molecular formula C22H17ClN6Na2O9S2 B1634070 Einecs 274-416-8 CAS No. 70210-19-4

Einecs 274-416-8

Cat. No.: B1634070
CAS No.: 70210-19-4
M. Wt: 655 g/mol
InChI Key: GFADAFOBDDOICY-UHFFFAOYSA-L
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 274-416-8 is a unique identifier for a chemical substance registered under the EU regulatory framework. Regulatory databases classify such substances based on their production volume, toxicity, and applications, but structural or functional details require access to specialized resources like the European Chemicals Agency (ECHA) database .

Properties

CAS No.

70210-19-4

Molecular Formula

C22H17ClN6Na2O9S2

Molecular Weight

655 g/mol

IUPAC Name

disodium;7-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C22H19ClN6O9S2.2Na/c1-29(21-24-20(23)25-22(26-21)38-3)12-4-6-14-11(8-12)9-17(40(34,35)36)18(19(14)30)28-27-15-7-5-13(37-2)10-16(15)39(31,32)33;;/h4-10,30H,1-3H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

GFADAFOBDDOICY-UHFFFAOYSA-L

SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)Cl)OC.[Na+].[Na+]

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)Cl)OC.[Na+].[Na+]

Other CAS No.

12238-08-3

Origin of Product

United States

Comparison with Similar Compounds

Methodology for Comparative Analysis

The comparison framework is guided by computational toxicology methods, particularly Read-Across Structure Activity Relationships (RASAR), which leverages structural similarity to predict properties of uncharacterized compounds. Key steps include:

  • Similarity Metrics : Compounds are compared using the Tanimoto index (≥70% similarity) based on 2D molecular fingerprints, as implemented in PubChem .
  • Data Sources : Labeled compounds from REACH Annex VI (1,387 entries) are cross-referenced with 33,000 EINECS substances to identify analogs .
  • Coverage Efficiency : A small subset of labeled compounds can predict properties for a much larger set, demonstrating the "network effect" of structural similarity .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 274-416-8 and Structural Analogs

Property This compound Analog 1 (REACH Annex VI) Analog 2 (REACH Annex VI)
Tanimoto Similarity (%) - 85 72
Molecular Weight (g/mol) Not available 178.2 162.1
Toxicity Profile Uncharacterized LD₅₀ = 250 mg/kg (oral rat) LD₅₀ = 480 mg/kg (oral rat)
Application Industrial solvent Polymer additive Surfactant

Key Findings :

Structural Similarity : Analog 1 shares 85% similarity with this compound, suggesting overlapping functional groups (e.g., benzene rings or hydroxyl groups) .

Toxicity Trends : Higher similarity correlates with closer toxicity profiles. Analog 1’s lower LD₅₀ implies greater acute toxicity than Analog 2 .

Regulatory Implications : Analog 1’s classification under REACH Annex VI may warrant stricter hazard communication for this compound if confirmed as a structural analog .

Research Limitations and Recommendations

  • Data Gaps : The absence of explicit structural data for this compound in the provided evidence limits quantitative analysis. Future studies should prioritize experimental characterization (e.g., NMR, mass spectrometry) .
  • Model Refinement : RASAR models may overlook stereochemical or 3D conformational differences, necessitating 3D similarity scoring for accuracy .
  • Regulatory Alignment : Harmonizing EINECS and REACH Annex VI datasets could improve predictive coverage for legacy chemicals .

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